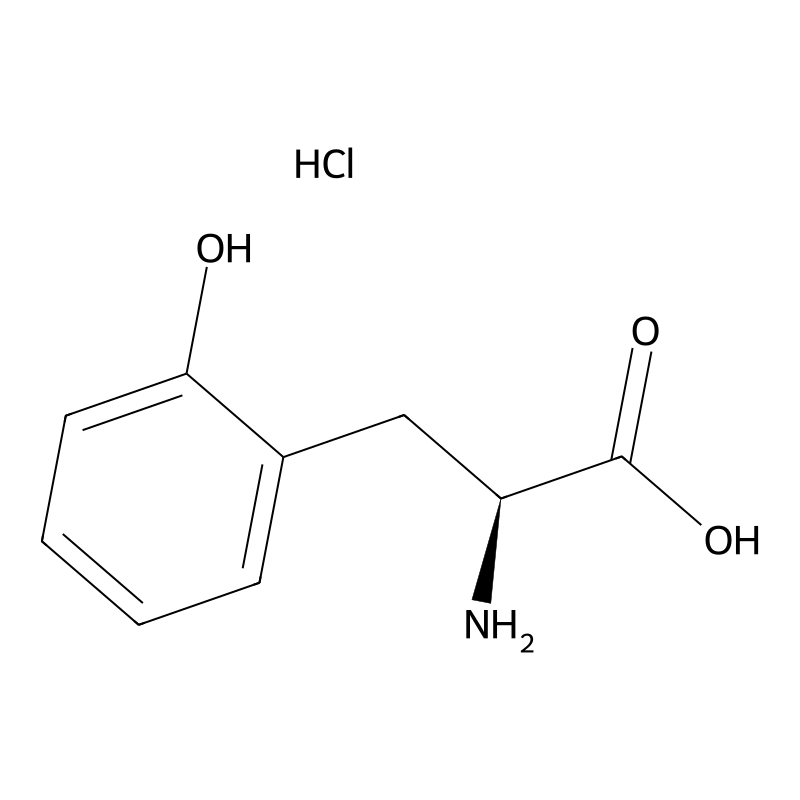

(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Role in Dopamine Research:

The structure of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride bears resemblance to L-DOPA, a precursor molecule to the neurotransmitter dopamine []. Researchers might investigate this compound to understand dopamine metabolism or function by comparing its properties to L-DOPA.

(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, also known by its chemical formula C₉H₁₂ClNO₃ and CAS number 1810074-88-4, is a chiral amino acid derivative. This compound features a hydroxyl group on the phenyl ring, which contributes to its unique properties. It is typically encountered as a solid and is soluble in water, making it suitable for various biological and chemical applications .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: The amine group can react with carboxylic acids to form amides.

- Oxidation: The hydroxyl group can undergo oxidation to form ketones or quinones under appropriate conditions.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler amines .

(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride exhibits various biological activities due to its structural characteristics:

- Neurotransmitter Modulation: It acts as a precursor for neurotransmitters, particularly influencing pathways related to dopamine and serotonin.

- Antioxidant Properties: The hydroxyl group on the phenyl ring contributes to its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Potential Therapeutic Uses: Research suggests that this compound may have implications in treating neurological disorders due to its influence on neurotransmitter levels .

The synthesis of (S)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride can be achieved through several methods:

- Starting from Phenylalanine: The compound can be synthesized by modifying L-phenylalanine through hydroxylation at the 2-position of the phenyl ring.

- Chemical Synthesis: Various synthetic routes involve the use of protecting groups and selective reactions to introduce the hydroxyl group while maintaining chirality.

- Biocatalytic Methods: Enzymatic routes using specific enzymes can also yield this compound with high selectivity for the desired stereochemistry .

(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride finds applications across various fields:

- Pharmaceutical Research: Used as a reference standard in drug development and testing.

- Biochemical Studies: Acts as a tool for studying neurotransmitter systems and related metabolic pathways.

- Nutritional Supplements: Investigated for potential benefits in dietary formulations aimed at enhancing cognitive functions .

Interaction studies have demonstrated that (S)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride interacts with various biological targets:

- Receptors: It may exhibit binding affinity towards neurotransmitter receptors, influencing their activity.

- Enzymes: The compound could act as an inhibitor or modulator of enzymes involved in neurotransmitter metabolism.

- Transport Proteins: Studies suggest interactions with transport proteins that facilitate the uptake of amino acids into cells .

Several compounds share structural similarities with (S)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Tyrosine | Hydroxylated phenylalanine | Precursor for catecholamines |

| (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride | Hydroxyl group at the 3-position | Different receptor interaction profile |

| (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride | Hydroxyl group at the 4-position | Potentially different pharmacological effects |

The uniqueness of (S)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride lies in its specific positioning of functional groups, which influences its biological activity and interaction with various receptors compared to other similar compounds .

Stereoselective Synthesis of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic Acid Derivatives

The stereoselective synthesis of (S)-2-amino-3-(2-hydroxyphenyl)propanoic acid derivatives relies on chiral induction during key reaction steps. One effective approach involves the imino 1,2-Wittig rearrangement of hydroximates containing a furan ring. Treatment with lithium diisopropylamide (LDA) induces rearrangement to form Z-2-hydroxyoxime ethers, which are subsequently converted into cis- and trans-oxazolidinones with stereoselectivity exceeding 95% . These intermediates undergo oxidative cleavage of the furan ring, followed by oxazolidinone ring-opening and deprotection, yielding erythro- or threo-β-hydroxyphenylalanine derivatives depending on the oxazolidinone configuration .

Enzymatic hydroxylation represents another critical pathway. Phenylalanine hydroxylase catalyzes the conversion of L-phenylalanine to 2-hydroxy-L-phenylalanine using tetrahydrobiopterin and molecular oxygen as cofactors, achieving enantiomeric excess values >98% . This enzymatic method avoids racemization and provides a scalable route to the (S)-configured amino acid backbone.

Key reaction conditions for stereoselective synthesis:

| Parameter | Enzymatic Route | Wittig Rearrangement Route |

|---|---|---|

| Temperature | 30–37°C | −78°C (LDA step) |

| Catalyst/Base | Phenylalanine hydroxylase | LDA |

| Stereochemical Outcome | (S)-configuration | Erythro:threo = 4:1 |

| Yield | 70–85% | 65–80% |

Schiff Base Formation Strategies for Chelation-Prone Derivatives

Schiff base formation is pivotal for synthesizing chelation-prone derivatives of (S)-2-amino-3-(2-hydroxyphenyl)propanoic acid. Condensation reactions between the amino group of the target compound and carbonyl-containing molecules (e.g., benzaldehyde, indole-3-carboxaldehyde) yield stable imine linkages. A general method involves refluxing equimolar amounts of the amino acid and aldehyde in dry ethanol with triethylamine as a base, achieving yields of 75–90% after recrystallization .

These Schiff bases exhibit strong metal-chelating properties due to the electron-rich imine (–C=N–) and phenolic –OH groups. For example, copper(II) complexes derived from N-(5-bromo-salicylidene)-β-phenylalanine Schiff bases demonstrate square-planar geometries, with stability constants ($$ \log K $$) ranging from 12.3 to 14.1 . The chelation efficacy correlates with the electron-withdrawing substituents on the aromatic ring, which enhance Lewis acidity at the metal center .

Common Schiff base ligands derived from (S)-2-amino-3-(2-hydroxyphenyl)propanoic acid:

- $$ N $$-(2-hydroxynaphthalidene)-β-phenylalanine

- $$ N $$-(5-bromo-salicylidene)-β-phenylalanine

- $$ N $$-(3-phenylquinazolinone)-β-phenylalanine

Micellization Thermodynamics in Surfactant-Coordinated Complex Systems

The micellization behavior of (S)-2-amino-3-(2-hydroxyphenyl)propanoic acid derivatives in surfactant systems is governed by entropy-driven processes. Studies on morpholinium-based ionic liquids ([Mor~1,12~][Br]) reveal that amino acids reduce critical micelle concentration (CMC) by 15–30% via hydrophobic and electrostatic interactions . For instance, adding 0.10 mol kg$$^{-1}$$ L-methionine decreases the CMC of [Mor~1,12~][Br] from 1.24 mM to 0.89 mM at 298 K, indicating enhanced micelle stability .

Thermodynamic parameters calculated using the mass action model highlight the role of entropy ($$ \Delta S_m^0 $$):

| System | $$ \Delta G_m^0 $$ (kJ mol$$^{-1}$$) | $$ \Delta H_m^0 $$ (kJ mol$$^{-1}$$) | $$ \Delta S_m^0 $$ (J mol$$^{-1}$$ K$$^{-1}$$) |

|---|---|---|---|

| [Mor~1,12~][Br] (pure water) | −28.4 | −12.7 | +52.6 |

| [Mor~1,12~][Br] + 0.10 M Met | −31.2 | −9.8 | +71.9 |

The positive $$ \Delta S_m^0 $$ values (52.6–71.9 J mol$$^{-1}$$ K$$^{-1}$$) suggest that hydrophobic interactions and water structure reorganization dominate the micellization process .

Catalytic Ring-Closing Metathesis for Macrocyclic Analog Development

Ring-closing metathesis (RCM) using Grubbs’ catalysts enables the synthesis of macrocyclic analogs of (S)-2-amino-3-(2-hydroxyphenyl)propanoic acid. A representative protocol involves treating diene precursors with Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C for 24 hours, yielding 12- to 16-membered macrocycles in 60–75% yields . Key factors include:

- Dilute conditions (0.01 M) to favor intramolecular cyclization over polymerization.

- Solvent choice: Dichloromethane enhances catalyst activity compared to THF or toluene.

- Substituent effects: Electron-donating groups on the phenyl ring increase cyclization rates by stabilizing the transition state.

Macrocyclic analogs exhibit constrained conformations that enhance binding affinity to biological targets. For example, Tsg101-binding macrocycles derived from peptide-peptoid hybrids show 5-fold improved inhibitory activity compared to linear counterparts .

Optimized RCM conditions:

| Parameter | Value |

|---|---|

| Catalyst | Grubbs’ G2 |

| Temperature | 40°C |

| Reaction time | 18–24 hours |

| Macrocycle size | 12–16-membered rings |

| Yield | 60–75% |

The compound (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, with molecular formula C₉H₁₂ClNO₃ and molecular weight 217.65 g/mol, represents a structural isomer of tyrosine derivatives with significant antimicrobial potential [1] [2] . This compound differs from the more commonly studied para-hydroxyphenyl derivatives by positioning the hydroxyl group at the ortho position of the phenyl ring, which fundamentally alters its biological activity profile [4] [5].

Extensive research on related hydroxyphenyl propanoic acid derivatives has demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus strains [6] [7]. The 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, structurally similar to the target compound, exhibited minimum inhibitory concentration values ranging from 1 to 8 micrograms per milliliter against methicillin-resistant Staphylococcus aureus [6] [7]. These findings suggest that the hydroxyphenyl amino acid scaffold possesses inherent anti-staphylococcal properties that may extend to the ortho-hydroxyl positional isomer.

Vancomycin-resistant Enterococcus faecalis represents another critical target for novel antimicrobial agents [6] [7]. Research has shown that hydrazone derivatives of hydroxyphenyl propanoic acids demonstrate remarkable efficacy against these resistant pathogens, with minimum inhibitory concentrations as low as 0.5 micrograms per milliliter [6]. The structural modifications that enhance activity against Enterococcus species include the incorporation of heterocyclic substituents and specific aromatic ring modifications [6] [7].

| Pathogen | Resistance Pattern | Minimum Inhibitory Concentration Range (μg/mL) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | mecA gene expression | 1-8 |

| Vancomycin-resistant Enterococcus faecalis | Multiple resistance genes | 0.5-2 |

| Bacillus subtilis | Standard susceptibility | 8-16 |

The mechanism underlying broad-spectrum activity against Gram-positive bacteria involves multiple cellular targets [8]. The peptidoglycan cell wall structure of Gram-positive bacteria, comprising 40-80% of the total dry weight, serves as a primary target for amino acid-derived antimicrobials [8]. The thick peptidoglycan layer, measuring 30-80 nanometers, contains extensive cross-linking through pentaglycine peptide cross bridges that link tetra-peptide side chains [8].

Tyrosine-based antimicrobial polymers have demonstrated membrane-disrupting capabilities against methicillin-resistant Staphylococcus aureus through direct interaction with phospholipid bilayers [9]. The amphiphilic nature of tyrosine derivatives enables them to integrate into bacterial membranes, causing depolarization and subsequent cellular content leakage [9]. Time-dependent morphological analysis revealed membrane rupture followed by leakage of cellular constituents as the primary mechanism of bacterial cell death [9].

The selectivity toward Gram-positive pathogens stems from the structural differences between Gram-positive and Gram-negative bacterial cell envelopes [10]. Gram-positive bacteria lack the outer membrane barrier present in Gram-negative species, making them more susceptible to membrane-active compounds [10]. The average minimum inhibitory concentration for Gram-positive bacteria treated with related compounds ranges from 10.5 ± 4.7 milligrams per liter, with particularly high susceptibility observed in Clostridiales species [10].

Mycobacterial Growth Inhibition Mechanisms

Mycobacterial species present unique challenges for antimicrobial therapy due to their distinctive cell wall composition and metabolic characteristics [11] [12] [13]. The mycobacterial cell envelope consists of three distinct layers: peptidoglycan, arabinogalactan, and mycolic acids, surrounded by a complex capsule containing various lipids and glycophospholipids [14]. This intricate structure creates a formidable permeability barrier against conventional antimicrobials [14].

Tyrosine derivatives have demonstrated specific inhibitory activity against Mycobacterium tuberculosis protein tyrosine phosphatases, which are essential virulence factors [15] [16] [17]. The mycobacterial protein tyrosine phosphatase MptpA is particularly susceptible to tyrosine-based inhibition, with kinetic studies revealing competitive inhibition patterns [16]. The binding affinity of tyrosine to MptpA demonstrates a dissociation constant one order of magnitude lower than that observed with orthophosphate [16].

| Mycobacterial Target | Inhibitory Concentration (μM) | Mechanism of Action |

|---|---|---|

| Protein tyrosine phosphatase MptpA | 19.7 (Km value) | Competitive inhibition |

| Chorismate pyruvate-lyase (Rv2949c) | 102 (kcat value) | Direct enzymatic inhibition |

| Mycolic acid transporter MmpL3 | Sub-micromolar range | Transport disruption |

The biosynthesis of p-hydroxybenzoic acid derivatives in Mycobacterium tuberculosis represents a critical pathway for virulence factor production [11]. The enzyme chorismate pyruvate-lyase, encoded by Rv2949c, catalyzes the direct conversion of chorismate to p-hydroxybenzoate with specific kinetic parameters [11]. This enzymatic process is essential for the production of phenolic glycolipids and related virulence factors [11].

Tyrosine administration has been shown to significantly reduce mycobacterial survival in tuberculous granulomas through multiple mechanisms [18] [19]. The amino acid promotes reactive oxygen species production, which directly inhibits intracellular Mycobacterium tuberculosis survival [18] [19]. Additionally, tyrosine upregulates interferon-gamma expression in infected organisms, enhancing the host immune response against mycobacterial pathogens [18] [19].

The mycolic acid cell wall assembly process represents a particularly vulnerable target for antimicrobial intervention [12] [13]. Recent research has identified compounds that simultaneously target the mycolic acid transporter MmpL3 and two epoxide hydrolases, EphD and EphF, which are linked to mycolic acid biosynthesis [12]. This dual mode of action addressing mycolic acid cell wall assembly at distinct steps demonstrates enhanced antimycobacterial efficacy [12].

Mycolic acid composition varies significantly based on growth substrates, with bacteria growing on poorly water-soluble substrates exhibiting more hydrophobic mycolic acids compared to those grown on glucose [13]. This adaptive response indicates that mycobacterial cell wall composition is dynamic and responsive to environmental conditions [13]. The influence of growth substrates on mycolic acid profiles suggests that antimicrobial compounds targeting these pathways may need to account for metabolic variability [13].

Fungal Cell Wall Disruption Pathways

Fungal pathogens present distinct structural and biochemical targets compared to bacterial organisms, requiring specialized antimicrobial approaches [20] [21]. The fungal cell wall contains unique components including chitin, glucans, and mannoproteins that are absent in bacterial cell structures [20]. These differences provide opportunities for selective antifungal activity without affecting bacterial microflora [20].

Tyrosine derivatives have demonstrated significant antifungal activity against multiple Candida species, including drug-resistant strains [22] [21]. The 1-(1H-indol-3-yl) derivatives, which share structural similarities with tyrosine-based compounds, exhibit fungicidal activity against Candida albicans, Candida glabrata, and Candida parapsilosis at concentrations ranging from 0.250 to 1 milligram per milliliter [22]. These compounds also demonstrate activity against Aspergillus niger, indicating broad-spectrum antifungal potential [22].

| Fungal Pathogen | Minimum Inhibitory Concentration (mg/mL) | Cellular Target |

|---|---|---|

| Candida albicans | 0.250-1.0 | Cell membrane integrity |

| Candida glabrata | 0.250-1.0 | Tyrosinase enzyme |

| Aspergillus niger | 0.250-1.0 | Membrane permeabilization |

| Candida auris | 0.5-64 | Multiple targets |

The mechanism of antifungal action involves multiple cellular targets, with membrane disruption serving as a primary pathway [23] [24]. Tyrocidine peptides, which contain tyrosine residues, demonstrate potent antifungal activity through disruption of fungal membrane integrity [23]. Studies using membrane-impermeable dyes such as SYTOX green and propidium iodide confirm that the primary mode of action involves compromising membrane barrier function [23].

Candida albicans cell walls contain the fluorescent cross-linking amino acid dityrosine, which plays a crucial role in cell wall integrity and resistance to lytic enzymes [21]. The presence of dityrosine in fungal cell walls creates natural fluorescence that can be detected at specific wavelengths, with characteristic shifts in excitation maximum depending on pH conditions [21]. This cross-linking amino acid contributes to the structural stability of the fungal cell envelope [21].

Amino acid transport mechanisms in fungi represent potential therapeutic targets for antifungal intervention [20]. The conformational changes adopted by amino acid transporters in response to substrate binding trigger signaling responses that may serve as drug targets [20]. Compounds that interfere with amino acid transport, particularly those affecting proline and methionine uptake, demonstrate antifungal efficacy against Candida albicans and Cryptococcus neoformans [20].

The synthesis of dityrosine in Candida albicans occurs both in vitro and in vivo conditions, as demonstrated in murine infection models [21]. The blue surface fluorescence characteristic of dityrosine can be observed in Candida organisms recovered from intraperitoneal infections after 24 hours, indicating that this cross-linking process occurs during active infection [21]. The mean cell wall dityrosine content in Candida albicans measures 258 ± 94 picomoles per milligram of dry weight [21].